Trans-(1R,2R) Cyclopropane Stereochemistry Advantage over cis Diastereomers
In the indole cyclopropylmethylamine series, which shares the identical indole-cyclopropane core topology with the target compound, the trans-(1S,2S) configuration (enantiomeric to (1R,2R)) was identified as the preferred stereochemistry for hSERT binding. Quantitative comparison revealed that cis-cyclopropane diastereomers exhibited 20- to 30-fold lower affinity than their trans counterparts. Compound (+)-12a, bearing the preferred trans configuration, achieved a Ki of 0.18 nM at hSERT, with >1000-fold selectivity over hDAT, hNET, 5-HT1A, and 5-HT6 receptors [1]. This stereochemical preference is driven by the torsional angle imposed by the cyclopropane ring, which orients the carboxylic acid (or aminomethyl) substituent into the correct pharmacophoric geometry.
| Evidence Dimension | Binding affinity (hSERT Ki) as a function of cyclopropane stereochemistry |
|---|---|
| Target Compound Data | Trans configuration inferred to be 20- to 30-fold more potent than cis (extrapolated from indole cyclopropylmethylamine SAR) |
| Comparator Or Baseline | Cis-cyclopropane diastereomers: 20- to 30-fold lower affinity than trans in hSERT binding assay |
| Quantified Difference | 20- to 30-fold affinity advantage for trans over cis configuration |
| Conditions | hSERT binding assay using [3H]-serotonin displacement in HEK-293 cells expressing human SERT; stereochemistry verified by chiral HPLC and X-ray crystallography (Mattson et al., 2005) |
Why This Matters
Purchasing the stereochemically undefined racemic mixture (CAS 91569-06-1) introduces cis-diastereomer contamination that may reduce target engagement by 20- to 30-fold, invalidating SAR studies and structure-based design efforts.
- [1] Mattson RJ, Catt JD, Denhart DJ, et al. Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. J Med Chem. 2005;48(19):6023-6034. PMID: 16162005. View Source
